Picolinic acid, 2-cyclohexylhydrazide
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Overview
Description
Picolinic acid, 2-cyclohexylhydrazide is a derivative of picolinic acid, which is a pyridine carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of picolinic acid, 2-cyclohexylhydrazide typically involves the reaction of picolinic acid with cyclohexylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: Picolinic acid, 2-cyclohexylhydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides and other derivatives.
Scientific Research Applications
Picolinic acid, 2-cyclohexylhydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and metal ion chelation.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the synthesis of various organic compounds and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of picolinic acid, 2-cyclohexylhydrazide involves its ability to bind to specific molecular targets, such as zinc finger proteins. By binding to these proteins, it can alter their structure and function, leading to various biological effects. This compound can disrupt zinc binding, which is crucial for the activity of many enzymes and proteins involved in cellular processes .
Comparison with Similar Compounds
Picolinic Acid: A pyridine carboxylic acid with similar chelating properties.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness: Picolinic acid, 2-cyclohexylhydrazide is unique due to the presence of the cyclohexylhydrazide group, which imparts distinct chemical and biological properties. This modification enhances its ability to form stable complexes with metal ions and increases its potential for therapeutic applications .
Properties
CAS No. |
101976-18-5 |
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Molecular Formula |
C12H17N3O |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N'-cyclohexylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C12H17N3O/c16-12(11-8-4-5-9-13-11)15-14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2,(H,15,16) |
InChI Key |
DQICZWBXVCMYDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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